molecular formula C17H13N3O3 B12219280 N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

Cat. No.: B12219280
M. Wt: 307.30 g/mol
InChI Key: NSBFJNSMTCDZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3-quinolinecarboxylic acid under acidic conditions. The reaction is often facilitated by the use of catalysts such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(aminocarbonyl)phenyl]-2-(4-bromophenyl)-4-quinolinecarboxamide
  • N-[2-(aminocarbonyl)phenyl]-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-[2-(aminocarbonyl)phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide stands out due to its unique quinoline structure, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)12-9-19-13-7-3-1-5-10(13)15(12)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23)

InChI Key

NSBFJNSMTCDZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.